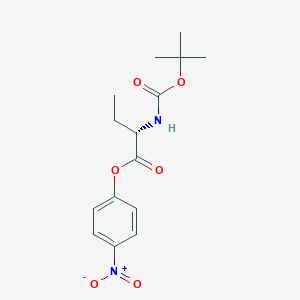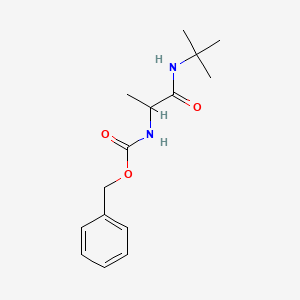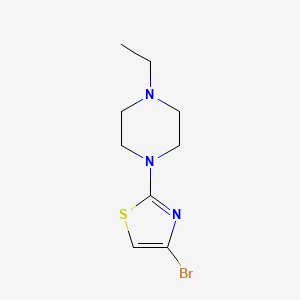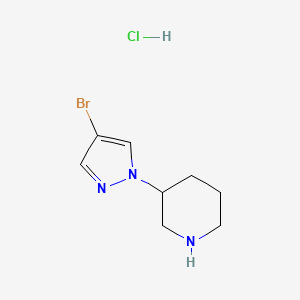
1-Cyclopropyl-4-methylpyrrolidin-3-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemistry and Pharmacology
A study described the synthesis and evaluation of compounds for their antidepressant-like efficacy, highlighting the role of a cyclopropane-containing side chain. These compounds demonstrated promising pharmacological profiles and chemical stability, indicating their potential as novel antidepressants targeting α4β2-nicotinic acetylcholine receptors. The specific compound N-methylpyrrolidine analogue exhibited robust antidepressant-like efficacy in animal models, showcasing the significance of 1-cyclopropyl-4-methylpyrrolidin-3-one derivatives in drug discovery for mental health disorders (Hankun Zhang et al., 2013).
Chemical Transformations
Research on the chemical transformations of 3-aminopyrrolidin-2-ones of the norbornane and cyclopropane series unveiled their reactions with benzaldehyde to yield azomethines. These compounds can further undergo reduction and diazotization leading to various derivatives, demonstrating the versatile chemistry of cyclopropane-containing compounds and their applications in synthesizing new chemical entities (I. V. Kostyuchenko et al., 2009).
Synthesis and Antibacterial Activity
A series of 8-methoxyquinolones bearing 3-amino-4-methylpyrrolidines at the C-7 position were synthesized, displaying potent antibacterial activity against gram-positive and negative bacteria. This illustrates the utility of this compound derivatives in the development of new antibacterial agents with improved pharmacokinetic profiles and reduced genetic toxicity (K. Kawakami et al., 2000).
Novel Synthesis Approaches
The synthesis of cyclopropanecarboxamides through base-catalyzed cyclization of N,N-disubstituted 4-hydroxy-2-methylbutanamide offers a new approach to synthesizing cyclopropane derivatives. This method demonstrates the innovative use of this compound in creating structurally unique compounds with potential pharmaceutical applications (M. Mekhael et al., 2011).
Imaging and Diagnostic Applications
The development of a specific IGF-1R inhibitor for potential PET imaging highlights the application of cyclopropane derivatives in diagnostic and therapeutic areas. Such compounds could be instrumental in monitoring disease progression and treatment efficacy in cancer and other diseases (Vattoly J Majo et al., 2013).
Zukünftige Richtungen
The future of synthetic chemistry is promising, with many challenges still remaining, such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The development of new synthetic processes and the creation of new molecules and materials will continue to be important areas of research .
Eigenschaften
IUPAC Name |
1-cyclopropyl-4-methylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6-4-9(5-8(6)10)7-2-3-7/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQACTFKFSQQDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride](/img/structure/B1377928.png)
![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B1377930.png)



![5-Bromo-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1377938.png)
![Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1377939.png)







